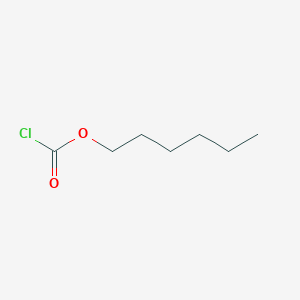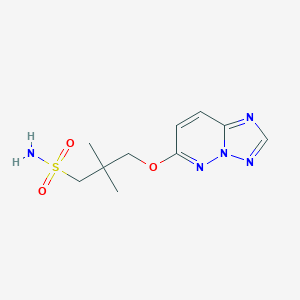
2,5-Dimethoxy-4-methylbenzaldehyde
Übersicht
Beschreibung
2,5-Dimethoxy-4-methylbenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of two methoxy groups and a methyl group attached to a benzaldehyde moiety.
Synthesis Analysis
The synthesis of derivatives related to 2,5-dimethoxybenzaldehyde has been explored in several studies. For instance, a regioselective reductive alkylation method has been developed to synthesize 2,5-dialkyl-1,3-dimethoxybenzenes, which are closely related to 2,5-dimethoxy-4-methylbenzaldehyde . Additionally, a large-scale synthesis approach has been described for a compound starting with 2,5-dimethoxybenzaldehyde, highlighting the importance of this moiety in the synthesis of new chemical entities for pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 2,5-dimethoxybenzaldehyde has been studied using density functional theory (DFT) and X-ray diffraction (XRD) methods. These studies have provided insights into the favored conformers of the molecule and its binding ability with DNA, as well as detailed information on its electronic structure and thermal behavior .
Chemical Reactions Analysis
2,5-Dimethoxybenzaldehyde has been used as a starting material or intermediate in various chemical reactions. For example, it has been employed in the synthesis of fluorescent derivatization reagents for aromatic aldehydes in liquid chromatography . It has also been used in the synthesis of novel compounds with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2,5-dimethoxybenzaldehyde have been extensively studied. For instance, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde has been identified as an efficient emitter due to its rigid structure and intramolecular hydrogen bonding, which contribute to its high fluorescence efficiency and waveguide capabilities . The thermal stability of 2,5-dimethoxybenzaldehyde has been evaluated, indicating stability up to 95°C in an open atmosphere .
Wissenschaftliche Forschungsanwendungen
1. Synthesis Methods
- Zhao Ren (2002) explored new synthesis methods for 2,5-dimethoxyphenethylamine, starting from 2,5-dimethoxybenzaldehyde. This method is noted for its simplicity and cost-effectiveness in reducer use (Zhao Ren, 2002).
2. Development of New Chemical Entities
- A study by A. Kucerovy et al. (1997) described the development of a new chemical entity for treating hyperproliferative and inflammatory disorders, starting with 2,5-dimethoxybenzaldehyde (A. Kucerovy et al., 1997).
3. Structural Analysis
- T. M. Krygowski et al. (1998) reported on the structural impact of o-dimethoxy groups in compounds, including derivatives of 2,5-dimethoxybenzaldehyde, highlighting significant changes in ring geometry (T. M. Krygowski et al., 1998).
4. Isomerization Studies
- A study by N. Al‐Zaqri et al. (2020) focused on the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, revealing insights into its structural preferences and thermal behavior (N. Al‐Zaqri et al., 2020).
5. Application in Synthesis of Other Compounds
- The work of Minaxi S. Maru and M. Shah (2013) demonstrated the synthesis of a complex dihydropyridine compound, starting with 2,5-dimethoxybenzaldehyde, illustrating its utility in synthesizing diverse molecular structures (Minaxi S. Maru & M. Shah, 2013).
6. Synthesis of Metal Complexes
- Research by Athraa H. Mekkey et al. (2020) involved synthesizing metal complexes using 3,4-dimethoxy benzaldehyde, a derivative of 2,5-dimethoxybenzaldehyde, for optical studies, indicating its application in material science (Athraa H. Mekkey et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRTWLEJBIAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345130 | |
| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-methylbenzaldehyde | |
CAS RN |
4925-88-6 | |
| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004925886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238B3L4AUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)



![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)





![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
